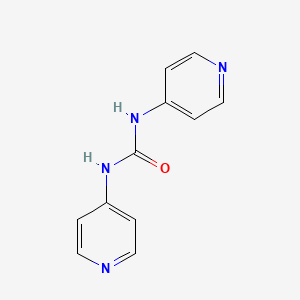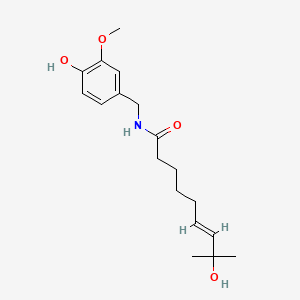
16-Hydroxy Capsaicin
描述
16-Hydroxy Capsaicin is a derivative of capsaicin, the active component in chili peppers that gives them their characteristic heatThis compound is one of the metabolites produced during the metabolism of capsaicin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxy Capsaicin typically involves the hydroxylation of capsaicin. This can be achieved through various chemical reactions, including:
Hydroxylation using Hydroxylating Agents: Hydroxylation can be performed using agents such as hydrogen peroxide or other oxidizing agents under controlled conditions to introduce a hydroxyl group at the 16th position of the capsaicin molecule.
Biotransformation: Microbial or enzymatic biotransformation can be employed to hydroxylate capsaicin. Specific microorganisms or enzymes that possess hydroxylating activity can be used to convert capsaicin to this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis or biotransformation processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial for maximizing the yield and purity of the product .
化学反应分析
Types of Reactions
16-Hydroxy Capsaicin can undergo various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyl position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines, thiols, and halides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .
科学研究应用
16-Hydroxy Capsaicin has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactivity of capsaicinoids.
Biology: Research on this compound helps in understanding the metabolism and biological effects of capsaicinoids in living organisms.
Medicine: It is investigated for its potential therapeutic effects, such as analgesic, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of 16-Hydroxy Capsaicin involves its interaction with specific molecular targets and pathways. Similar to capsaicin, it is believed to activate the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. Activation of TRPV1 leads to the release of neurotransmitters and modulation of pain perception. Additionally, this compound may exert antioxidant and anti-inflammatory effects through various cellular pathways .
相似化合物的比较
Similar Compounds
Capsaicin: The parent compound, known for its pungency and wide range of pharmacological effects.
Dihydrocapsaicin: Another major capsaicinoid with similar properties to capsaicin but differs in the saturation of the acyl group.
Nordihydrocapsaicin: A less abundant capsaicinoid with similar biological activities.
Homocapsaicin: A capsaicinoid with a slightly different structure and similar effects.
Uniqueness
16-Hydroxy Capsaicin is unique due to the presence of a hydroxyl group at the 16th position, which may confer distinct chemical and biological properties. This modification can influence its reactivity, metabolism, and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
(E)-8-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBQQOBPAFILCJ-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857715 | |
| Record name | (6E)-8-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112848-19-8 | |
| Record name | (6E)-8-Hydroxy-N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methyl-6-nonenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112848198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6E)-8-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6E)-8-HYDROXY-N-((4-HYDROXY-3-METHOXYPHENYL)METHYL)-8-METHYL-6-NONENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78MQL2F5MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


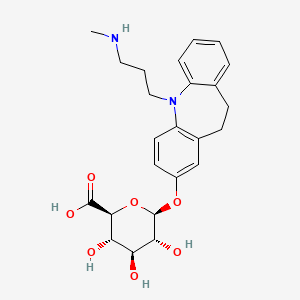

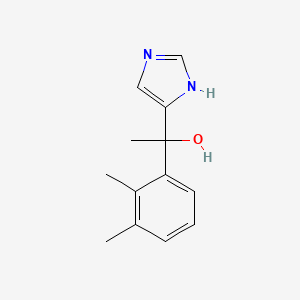
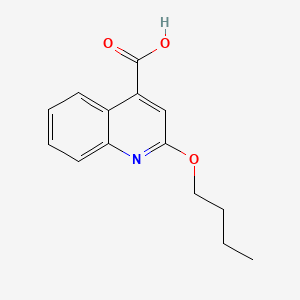

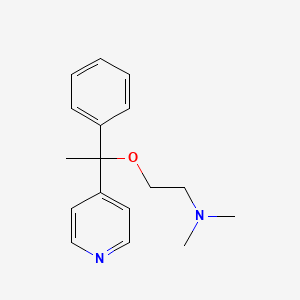
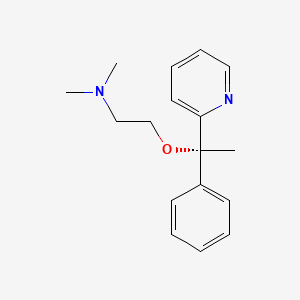
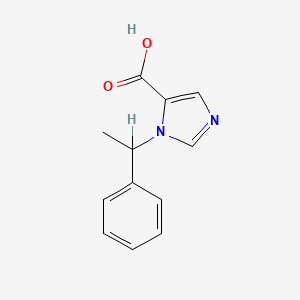
![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)

